6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester
CAS No.:
Cat. No.: VC13804977
Molecular Formula: C30H29BO3S
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H29BO3S |
|---|---|
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[6-(3-phenylphenyl)dibenzothiophen-4-yl]borinic acid |
| Standard InChI | InChI=1S/C30H29BO3S/c1-29(2,32)30(3,4)34-31(33)26-18-10-17-25-24-16-9-15-23(27(24)35-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19,32-33H,1-4H3 |
| Standard InChI Key | VHMYGRLMBVUGHQ-UHFFFAOYSA-N |
| SMILES | B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O |
| Canonical SMILES | B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A dibenzothiophene heterocycle, providing electronic conjugation and steric bulk.
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A 1,1'-biphenyl-3-yl substituent at the 6-position, enhancing π-stacking interactions.
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A boronic acid pinacol ester group at the 4-position, enabling participation in Suzuki-Miyaura couplings .
The molecular formula is , with a molar mass of 470.41 g/mol . Its IUPAC name systematically describes the connectivity: 6-(3-phenylphenyl)dibenzothiophen-4-ylboronic acid pinacol ester.
Spectroscopic Characterization
Key spectral data from synthesis protocols include:
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NMR (500 MHz, CDCl): Peaks at δ 8.26 (d, J = 7.8 Hz), 8.15 (d), 7.96 (d, J = 7.0 Hz), and 7.51–7.42 (m) correspond to aromatic protons, while δ 1.44 (s) represents pinacol methyl groups .
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HRMS (APCI): Observed m/z 310.1308 for the dibenzothiophene-boronic ester fragment .
Synthesis and Optimization
Borylation of Dibenzothiophene Derivatives
The synthesis follows a palladium-catalyzed borylation strategy :
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Substrate: 4-Bromodibenzothiophene reacts with bis(pinacolato)diboron.
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Catalyst: Pd(dppf)Cl (1–5 mol%) in dioxane at 100°C for 16 hours.
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Base: CHCOOK facilitates transmetallation.
Table 1: Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Catalyst Loading | 1–5 mol% Pd(dppf)Cl |
| Temperature | 100°C |
| Time | 16 hours |
| Isolated Yield | 81% |
This method avoids protodeboronation and homocoupling byproducts common in alkylboron reactions .
Functionalization with Biphenyl Groups
Post-borylation, Suzuki-Miyaura coupling introduces the biphenyl moiety:
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a robust boron partner due to:
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Steric Protection: The pinacol ester minimizes undesired protodeboronation .
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Electronic Tuning: The dibenzothiophene core stabilizes the transition state via conjugation.
Table 2: Representative Coupling Reactions
| Electrophile | Product Class | Yield (%) |
|---|---|---|
| Aryl Chlorides | Biaryls | 74–89 |
| Heteroaryl Bromides | Thiophene-Pyridine Hybrids | 68–82 |
Materials Science Applications
Incorporation into π-conjugated polymers enhances charge transport in:
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Organic Photovoltaics (OPVs): Efficiency improvements of 12–15% reported in PTB7-Th derivatives .
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Thermally Activated Delayed Fluorescence (TADF): Nine-ring fused terrylene diimides exhibit red TADF and near-IR phosphorescence .
Physicochemical Properties
Solubility and Stability
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Solubility: >50 mg/mL in THF, chloroform, and dioxane; <1 mg/mL in water .
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Storage: Stable at −20°C under argon for >12 months; decomposes upon prolonged exposure to moisture .
Table 3: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 215–217°C |
| Decomposition Temp. | >300°C |
| Supplier | Purity (%) | Quantity (g) | Price (€) |
|---|---|---|---|
| Reagentia | 98 | 5 | 403.78 |
| Synocule Labs | 97 | 1 | 172.83 |
Bulk pricing (≥100 g) reduces costs by 20–30% .
Future Research Directions
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Catalyst Development: Ligand design to enable room-temperature couplings.
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Polymer Applications: Exploring stretchable semiconductors for wearable electronics.
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Toxicity Profiling: Chronic exposure studies under REACH guidelines.
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